molecular formula C10H14N2O2 B1510827 Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 873785-71-8

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1510827
CAS No.: 873785-71-8
M. Wt: 194.23 g/mol
InChI Key: KKVFMRXKYPNVQU-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine family, known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 38666-30-7

The compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active molecules. This structural configuration is crucial for its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to act on specific biological pathways:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties by inhibiting bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .
  • Cytotoxic Effects : Research indicates that derivatives of imidazopyridine exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting kinase activity .
  • Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .

Antimicrobial Activity

A study conducted on related imidazopyridine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compound24Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings highlight the potential of this compound in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The study concluded that the compound showed promising activity against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVFMRXKYPNVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=CN=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740926
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873785-71-8
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
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Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
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